Cas no 1609396-26-0 ((4-bromophenyl)isopropylamine hydrobromide)

(4-bromophenyl)isopropylamine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)isopropylamine hydrobromide
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- MDL: MFCD13186556
- Inchi: 1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
- InChI Key: MFPHIMBVRCNUKL-UHFFFAOYSA-N
- SMILES: N(C1C=CC(Br)=CC=1)C(C)C.Br
(4-bromophenyl)isopropylamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-bromophenyl)isopropylamine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220675-5 g |
(4-Bromophenyl)isopropylamine hydrobromide; 95% |
1609396-26-0 | 5g |
€261.80 | 2022-06-11 | ||
TRC | B802770-100mg |
(4-Bromophenyl)isopropylamine Hydrobromide |
1609396-26-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
Ambeed | A955519-5g |
4-Bromo-N-isopropylaniline hydrobromide |
1609396-26-0 | 97% | 5g |
$188.0 | 2024-04-23 | |
abcr | AB220675-1 g |
(4-Bromophenyl)isopropylamine hydrobromide; 95% |
1609396-26-0 | 1g |
€128.10 | 2023-01-27 | ||
TRC | B802770-500mg |
(4-Bromophenyl)isopropylamine Hydrobromide |
1609396-26-0 | 500mg |
$ 80.00 | 2022-06-06 | ||
Fluorochem | 361426-1g |
(4-bromophenyl)isopropylamine hydrobromide |
1609396-26-0 | 95.0% | 1g |
£79.00 | 2023-04-13 | |
Fluorochem | 361426-5g |
(4-bromophenyl)isopropylamine hydrobromide |
1609396-26-0 | 95.0% | 5g |
£218.00 | 2023-04-13 | |
A2B Chem LLC | AI91148-1g |
(4-bromophenyl)isopropylamine hydrobromide |
1609396-26-0 | 95% | 1g |
$61.00 | 2024-04-20 | |
abcr | AB220675-1g |
(4-Bromophenyl)isopropylamine hydrobromide, 95%; . |
1609396-26-0 | 95% | 1g |
€137.20 | 2025-02-27 | |
TRC | B802770-50mg |
(4-Bromophenyl)isopropylamine Hydrobromide |
1609396-26-0 | 50mg |
$ 50.00 | 2022-06-06 |
(4-bromophenyl)isopropylamine hydrobromide Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on (4-bromophenyl)isopropylamine hydrobromide
Introduction to (4-Bromophenyl)isopropylamine Hydrobromide (CAS No. 1609396-26-0)
(4-Bromophenyl)isopropylamine hydrobromide (CAS No. 1609396-26-0) is a versatile compound with significant applications in the fields of chemical and pharmaceutical research. This compound is a derivative of isopropylamine and 4-bromophenyl groups, making it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of (4-bromophenyl)isopropylamine hydrobromide consists of an isopropylamine moiety attached to a 4-bromophenyl ring, with the entire molecule being in the form of a hydrobromide salt. This unique structure imparts specific chemical and physical properties that make it valuable in both academic and industrial settings. The hydrobromide salt form ensures better solubility and stability, which are crucial for its use in various reactions and formulations.
Recent research has highlighted the potential of (4-bromophenyl)isopropylamine hydrobromide in the development of novel therapeutic agents. Studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific receptors and enzymes. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of (4-bromophenyl)isopropylamine hydrobromide exhibit potent activity against certain types of cancer cells, suggesting its potential as an anticancer agent.
In addition to its pharmaceutical applications, (4-bromophenyl)isopropylamine hydrobromide is also used in materials science and polymer chemistry. Its ability to participate in various chemical reactions makes it a valuable building block for the synthesis of polymers with unique properties. Researchers at the University of California, Berkeley, have explored the use of this compound in the development of conductive polymers, which have applications in electronic devices and energy storage systems.
The synthesis of (4-bromophenyl)isopropylamine hydrobromide involves several well-established chemical reactions. One common method involves the reaction of 4-bromoaniline with isopropyl bromide in the presence of a base, followed by acidification to form the hydrobromide salt. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of (4-bromophenyl)isopropylamine hydrobromide include its appearance as a white crystalline solid with a melting point ranging from 185°C to 187°C. It is highly soluble in water and polar organic solvents such as methanol and ethanol, which facilitates its use in various chemical processes. The compound's stability under different conditions has been extensively studied, ensuring its reliability as a reagent and intermediate.
In terms of safety, (4-bromophenyl)isopropylamine hydrobromide should be handled with care, following standard laboratory safety protocols. It is important to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper storage conditions should be maintained to prevent degradation and ensure its long-term stability.
The environmental impact of (4-bromophenyl)isopropylamine hydrobromide is another important consideration. Research has shown that this compound does not pose significant environmental risks when used and disposed of responsibly. However, it is essential to follow local regulations and guidelines for waste disposal to minimize any potential ecological effects.
Future research on (4-bromophenyl)isopropylamine hydrobromide is likely to focus on expanding its applications in drug discovery and materials science. The ongoing advancements in synthetic methodologies and analytical techniques will further enhance our understanding of this compound's properties and potential uses. Collaborative efforts between academia and industry are expected to drive innovation and lead to new breakthroughs in various fields.
In conclusion, (4-bromophenyl)isopropylamine hydrobromide (CAS No. 1609396-26-0) is a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique structure, versatile reactivity, and wide range of applications make it an important molecule for scientists and researchers working on innovative solutions to pressing challenges in healthcare and technology.
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